molecular formula C12H13NO6 B12076606 Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

Cat. No.: B12076606
M. Wt: 267.23 g/mol
InChI Key: BVCWVSVBTJSDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a phenyl ring substituted with a methoxy group at position 3 and a nitro group at position 4. The compound features a propanoate backbone with a ketone moiety at the β-position, making it reactive in various organic transformations, such as cyclization and condensation reactions.

Key structural attributes include:

  • Substituent effects: The electron-donating methoxy group (at position 3) and electron-withdrawing nitro group (at position 4) create electronic asymmetry on the phenyl ring, influencing reactivity and stability.
  • Synthetic utility: β-Ketoesters like this are intermediates in heterocyclic synthesis (e.g., pyrazoles, quinolones) and pharmaceutical agents targeting enzymes such as Pks13 and SIRT2 .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13NO6/c1-3-19-12(15)7-10(14)8-4-5-9(13(16)17)11(6-8)18-2/h4-6H,3,7H2,1-2H3

InChI Key

BVCWVSVBTJSDQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: 3-(3-amino-4-nitrophenyl)-3-oxopropanoate.

    Reduction: 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s reactivity and applications are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-(3-methoxy-4-nitrophenyl)-3-oxopropanoate 3-OCH₃, 4-NO₂ C₁₂H₁₃NO₆ 279.24 (calculated)
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate 3-CH₃, 4-NO₂ C₁₂H₁₃NO₅ 251.24
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F C₁₁H₁₁FO₃ 210.20
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH₃ C₁₂H₁₃ClO₄ 256.68
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO₂ C₁₁H₁₁NO₅ 237.21

Key Observations :

  • Electron-withdrawing groups (NO₂): Enhance the acidity of the α-hydrogen, facilitating enolate formation in nucleophilic reactions .
  • Electron-donating groups (OCH₃) : Stabilize intermediates in cyclization reactions but may reduce electrophilicity at the keto position .

Insights :

  • High-yield routes : Multicomponent reactions using Meldrum’s acid achieve >90% yields for nitro-substituted analogs .
  • Challenges with methoxy groups : Lower yields (44–50%) are observed in methoxy-substituted derivatives due to steric and electronic hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.